5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine

basicity pKa protonation state

5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine (molecular formula C12H18F3N2, molecular weight 248.29 g/mol) is a synthetic small molecule belonging to the 4-substituted N-alkylpiperidine class. It features a piperidine ring bearing an electron‑withdrawing trifluoromethyl (–CF3) group at the 4‑position and a primary amine‑terminated pentyl chain on the ring nitrogen.

Molecular Formula C11H21F3N2
Molecular Weight 238.29 g/mol
Cat. No. B7940800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine
Molecular FormulaC11H21F3N2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCCCCN
InChIInChI=1S/C11H21F3N2/c12-11(13,14)10-4-8-16(9-5-10)7-3-1-2-6-15/h10H,1-9,15H2
InChIKeyQNJNCHSETMVMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine – Structural Class and Core Characteristics for Research Procurement


5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine (molecular formula C12H18F3N2, molecular weight 248.29 g/mol) is a synthetic small molecule belonging to the 4-substituted N-alkylpiperidine class [1]. It features a piperidine ring bearing an electron‑withdrawing trifluoromethyl (–CF3) group at the 4‑position and a primary amine‑terminated pentyl chain on the ring nitrogen. This dual‑function architecture positions it as a versatile intermediate or building block for medicinal chemistry campaigns targeting receptors, enzymes, or ion channels that accommodate a basic amine and a lipophilic CF3‑decorated heterocycle [2]. The –CF3 substituent substantially alters the piperidine nitrogen basicity (predicted pKa ≈ 9.62 versus ≈ 11.22 for unsubstituted piperidine) and increases lipophilicity (logP of the 4‑(trifluoromethyl)piperidine fragment ≈ 1.7), properties that directly influence solubility, permeability, and target‑binding behaviour .

Why 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine Cannot Be Simply Replaced by In‑Class Analogs


Although the piperidine‑alkylamine scaffold is common, subtle variations in the 4‑position substituent and the length of the aminoalkyl chain produce large shifts in the compound’s physicochemical and pharmacological profile. The 4‑CF3 group reduces the piperidine nitrogen pKa by approximately 1.6 log units relative to the unsubstituted parent , altering the protonation state at physiological pH and therefore the molecule’s hydrogen‑bonding capacity, solubility, and passive membrane permeability [1]. Concurrently, the pentyl spacer places the terminal amine at an optimal distance from the piperidine core for bidentate target engagement; shortening or lengthening this linker can collapse potency, as documented in structure–activity relationship (SAR) series of N‑alkylpiperidine ligands for histamine H3 and sigma receptors [2]. These interdependent effects mean that a seemingly minor substitution—e.g., replacing CF3 with CH3 or F, or moving from a pentyl to a butyl chain—can abolish the activity profile for which the compound was originally selected.

Quantitative Differentiation Evidence for 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine Versus Closest Analogs


Piperidine Nitrogen Basicity: 4-CF3 vs. 4-H, 4-CH3, and 4-F Derivatives

The 4‑CF3 substituent markedly reduces the basicity of the piperidine nitrogen compared with 4‑H, 4‑CH3, and 4‑F analogs. The target compound’s core, 4‑(trifluoromethyl)piperidine, has a predicted pKa (conjugate acid) of 9.62 ± 0.10, versus 11.22 for unsubstituted piperidine [1]. This ≈1.6 log unit decrease corresponds to a ~40‑fold lower concentration of the protonated (cationic) species at pH 7.4. 4‑Methylpiperidine (pKa ~10.8) and 4‑fluoropiperidine (pKa ~9.3–9.8 depending on measurement conditions) bracket the CF3 derivative, but the CF3 analogue uniquely combines strong electron withdrawal with high lipophilicity (Hammett σp ≈ 0.54 for CF3 vs. 0.06 for F and –0.17 for CH3) [2].

basicity pKa protonation state

Lipophilicity Modulation: logP/logD Comparison of the 4‑CF3‑Piperidine Core with 4‑H, 4‑CH3, and 4‑F Analogs

The 4‑trifluoromethyl group significantly increases the lipophilicity of the piperidine scaffold. The predicted logP of 4‑(trifluoromethyl)piperidine is approximately 1.7, compared with 0.86 for unsubstituted piperidine, 1.2–1.3 for 4‑methylpiperidine, and 0.7–0.9 for 4‑fluoropiperidine . This logP elevation of ~0.8–0.9 units over the unsubstituted parent translates into roughly a 6‑ to 8‑fold increase in octanol–water partition coefficient, enhancing the molecule’s ability to cross lipid bilayers while maintaining aqueous solubility adequate for in vitro assay formats [1].

lipophilicity logP logD permeability

Metabolic Stability: Class‑Level Evidence for Oxidative Protection by the 4‑CF3 Group

The trifluoromethyl group serves as a metabolically stable bioisostere that protects the piperidine ring from cytochrome P450‑mediated oxidation. In a systematic study of fluorinated saturated heterocyclic amines, mono‑ and difluorinated piperidines demonstrated high intrinsic microsomal stability, with the electron‑withdrawing fluorine substituents slowing N‑dealkylation and ring oxidation [1]. In a separate SCD1 inhibitor optimization campaign, conversion of a metabolically labile scaffold to a 4‑(trifluoromethyl)piperidine derivative (compound 1n) contributed to a markedly improved pharmacokinetic profile, enabling oral efficacy at low doses (0.3–1 mg/kg, bid) in mouse xenograft models [2]. Although direct head‑to‑head microsomal stability data for the target compound are not publicly available, the class‑level trend indicates that the 4‑CF3‑piperidine core is substantially more resistant to oxidative metabolism than the corresponding 4‑H‑piperidine or N‑dealkylation‑prone 4‑CH3‑piperidine analogs [3].

metabolic stability CYP oxidation microsomal clearance

Chain‑Length SAR: Pentyl Linker Optimality in N‑Alkylpiperidine Pharmacophores

The five‑carbon pentyl chain separating the piperidine nitrogen and the terminal primary amine in the target compound is not an arbitrary spacer. In a series of non‑imidazole alkylpiperidine histamine H3 receptor antagonists, the pentyl linker conferred optimal binding affinity (pKi ≈ 8.5) and functional antagonism, while butyl (C4) and hexyl (C6) homologues showed 3‑ to 10‑fold reductions in potency [1]. Similarly, SAR studies on sigma receptor ligands demonstrated that the distance between the basic piperidine centre and a secondary pharmacophoric amine is a critical determinant of subtype selectivity (σ1 vs. σ2), with the pentyl spacer consistently yielding the highest σ1/σ2 selectivity ratios [2]. Although the target compound has not itself been profiled in these assays, the pentyl‑linker motif is preferentially represented among high‑affinity ligands in these chemotypes, making it a rational choice for hit‑finding libraries where receptor promiscuity is to be minimized.

structure–activity relationship linker length alkylpiperidine

Recommended Research and Industrial Application Scenarios for 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine


Negative Control or Comparator Compound in 4‑Substituted Piperidine SAR Campaigns

When a medicinal chemistry programme explores the 4‑position of an N‑alkylpiperidine lead series, 5‑(4‑(trifluoromethyl)piperidin‑1‑yl)pentan‑1‑amine can serve as a high‑value comparator that systematically varies electronic (σp ≈ 0.54) and lipophilic (π ≈ 0.88) parameters relative to 4‑H, 4‑F, and 4‑CH3 controls. Its pKa shift of –1.6 units versus the unsubstituted parent allows teams to deconvolute the contribution of piperidine basicity to target binding and cellular permeability, while maintaining a constant pentyl‑amine side chain.

Scaffold for Covalent Inhibitor Design via Terminal Primary Amine Functionalization

The free primary amine at the pentyl terminus provides a reactive handle for generating amide, sulfonamide, urea, or reductive amination libraries. Because the 4‑CF3 group simultaneously enhances metabolic stability and moderates piperidine basicity [1][2], the resulting conjugates are predicted to retain improved microsomal stability relative to 4‑H or 4‑CH3 counterparts, making the compound an attractive starting point for covalent or affinity‑labeling probe discovery.

Physicochemical Probe for Studying the Impact of CF3‑Mediated pKa and logP Shifts on CNS Penetration

With a predicted logP of ~1.7 for the CF3‑piperidine core and a pKa ~9.6, the compound occupies a physicochemical space associated with favourable CNS drug‑likeness [1][3]. It can be used as a tool molecule in parallel artificial membrane permeability assays (PAMPA) or MDCK‑MDR1 transwell studies to quantify the relative contributions of CF3‑driven lipophilicity and basicity modulation to brain penetration, benchmarked against the corresponding 4‑H, 4‑F, and 4‑CH3 analogs.

Hit‑Finding Library Component for G‑Protein‑Coupled Receptor (GPCR) and Ion Channel Screening

The pentyl‑spaced primary amine combined with the CF3‑piperidine motif is a recurrent pharmacophore in ligands for histamine H3, sigma, and NK1 receptors [3]. Including 5‑(4‑(trifluoromethyl)piperidin‑1‑yl)pentan‑1‑amine in diversity‑oriented screening collections increases the likelihood of identifying initial hits against these target classes, particularly in assays where both a basic amine and a lipophilic heterocycle are required for activity.

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